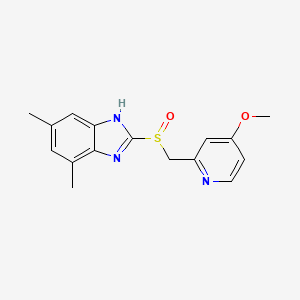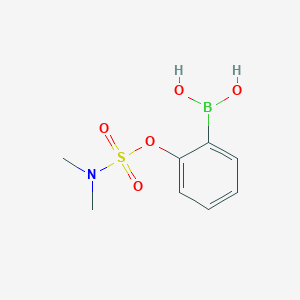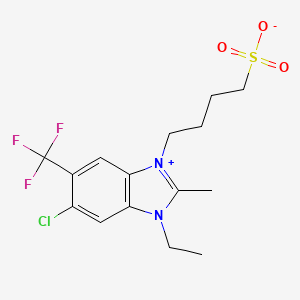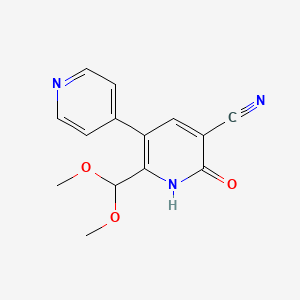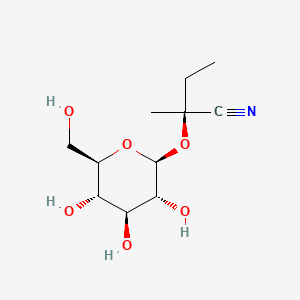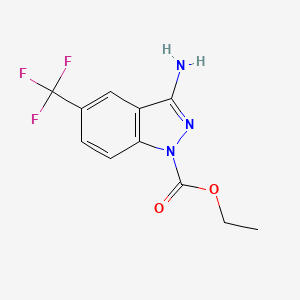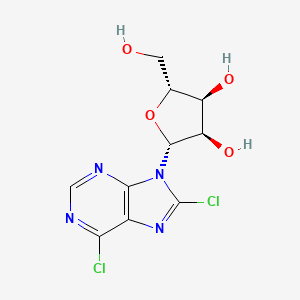
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” is a synthetic nucleoside analog. Nucleoside analogs are compounds that mimic the structure of natural nucleosides and are often used in medicinal chemistry for their antiviral and anticancer properties. This particular compound features a purine base with chlorine substitutions and a modified sugar moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” typically involves the following steps:
Purine Base Modification: The purine base is chlorinated at the 6 and 8 positions using reagents such as phosphorus oxychloride (POCl3) and chlorine gas.
Glycosylation: The chlorinated purine base is then glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside analog.
Deprotection: The final step involves deprotecting the sugar moiety to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The compound can undergo reduction reactions, particularly at the chlorinated positions, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), thiols (R-SH)
Major Products Formed
Oxidation: Carboxylic acid derivatives
Reduction: Dechlorinated analogs
Substitution: Amino or thiol-substituted nucleosides
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, nucleoside analogs are often used to study DNA and RNA synthesis. This compound can be incorporated into nucleic acids, allowing researchers to investigate the effects of specific modifications on genetic material.
Medicine
Medically, nucleoside analogs are crucial in the development of antiviral and anticancer drugs. This compound may exhibit activity against certain viruses or cancer cells by interfering with nucleic acid synthesis.
Industry
In the industrial sector, this compound could be used in the production of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Mécanisme D'action
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or mutations. This compound likely targets viral or cancerous cells by mimicking natural nucleosides, thereby disrupting nucleic acid synthesis and inhibiting cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acyclovir: An antiviral nucleoside analog used to treat herpes simplex virus infections.
Zidovudine: An antiretroviral medication used to prevent and treat HIV/AIDS.
Gemcitabine: A nucleoside analog used as chemotherapy for various cancers.
Uniqueness
The unique chlorine substitutions at the 6 and 8 positions of the purine base in “(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol” may confer distinct chemical and biological properties, potentially enhancing its efficacy or specificity compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C10H10Cl2N4O4 |
|---|---|
Poids moléculaire |
321.11 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-(6,8-dichloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10Cl2N4O4/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
UTTXMOBAWWEDSF-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC2=C(C(=N1)Cl)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl |
SMILES canonique |
C1=NC2=C(C(=N1)Cl)N=C(N2C3C(C(C(O3)CO)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


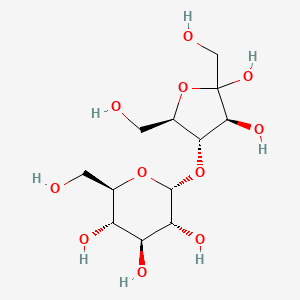
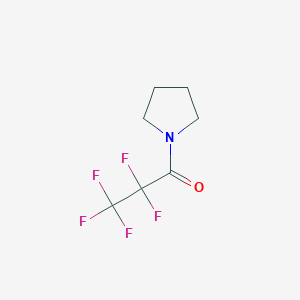
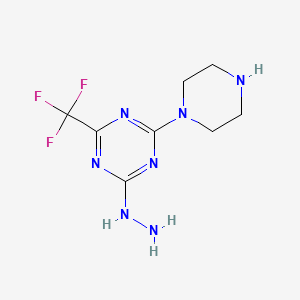
![(5R,6S)-6-(1-hydroxyethyl)-3-[2-(methyliminomethylamino)ethylsulfanyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13414119.png)

![(7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13414128.png)
![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
